Bisphenol A diglycidyl ether
Overview
Description
Bisphenol A diglycidyl ether is an organic compound derived from bisphenol A and epichlorohydrin. It is a key monomer in the production of epoxy resins, which are widely used in various industrial applications due to their excellent adhesive properties, chemical resistance, and mechanical strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. This reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the hydroxyl groups of bisphenol A, allowing it to react with epichlorohydrin to form the diglycidyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of bisphenol A and epichlorohydrin in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess epichlorohydrin and other by-products. The resulting product is purified through washing and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A diglycidyl ether undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form bisphenol A and glycerol derivatives.
Epoxide Ring-Opening Reactions: The epoxide groups in this compound can react with nucleophiles such as amines, acids, and alcohols, leading to the formation of cross-linked polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Epoxide Ring-Opening: Amines, acids, or alcohols under varying conditions depending on the desired product.
Major Products:
Hydrolysis Products: Bisphenol A and glycerol derivatives.
Epoxide Ring-Opening Products: Cross-linked polymers and various functionalized derivatives.
Scientific Research Applications
Bisphenol A diglycidyl ether has numerous applications in scientific research, including:
Mechanism of Action
Bisphenol A diglycidyl ether exerts its effects primarily through its epoxide groups, which can react with various nucleophiles. This reactivity allows it to form cross-linked polymers and interact with biological molecules. The compound has been shown to activate peroxisome proliferator-activated receptor gamma, which plays a role in adipogenesis and other metabolic processes .
Comparison with Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure and used in epoxy resin production.
Bisphenol S diglycidyl ether: Another derivative used in similar applications but with different chemical properties.
Uniqueness: Bisphenol A diglycidyl ether is unique due to its widespread use and well-studied properties. Its ability to form highly cross-linked polymers makes it particularly valuable in industrial applications. Additionally, its potential endocrine-disrupting effects have made it a subject of extensive research .
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4, Array | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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Related CAS |
25085-99-8 | |
Record name | Bisphenol A diglycidyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID6024624 | |
Record name | Bisphenol A diglycidyl ether | |
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Molecular Weight |
340.4 g/mol | |
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Physical Description |
Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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Flash Point |
greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |
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Vapor Density |
Relative vapor density (air = 1): 11.7 | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Bisphenol A diglycidyl ether | |
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Color/Form |
Sticky | |
CAS No. |
1675-54-3, 25085-99-8 | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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Melting Point |
46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8332 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BISPHENOL A DIGLYCIDYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/365 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.